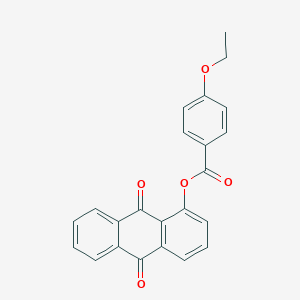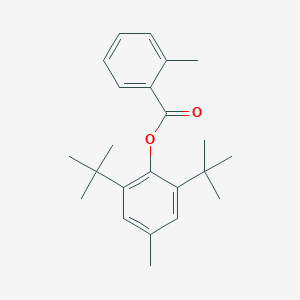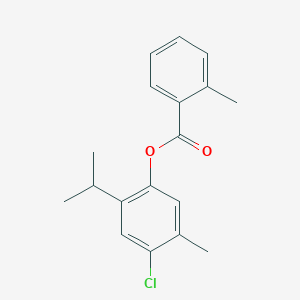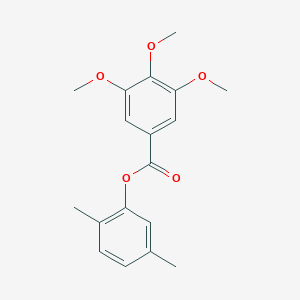
tetramethyl 9a-vinyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 9a-vinyl-9aH-quinolizine-1,2,3,4-tetracarboxylate, commonly known as TMQ, is a synthetic compound that has been widely studied for its potential applications in various fields of science. TMQ belongs to the class of quinolizine derivatives, which are known for their diverse biological and pharmacological activities.
Mécanisme D'action
The exact mechanism of action of TMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. TMQ has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. TMQ has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
TMQ has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that TMQ can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. In vivo studies have shown that TMQ can reduce inflammation, oxidative stress, and tissue damage in animal models of various diseases, including arthritis, colitis, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
TMQ has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. TMQ is also relatively inexpensive and easy to synthesize in the laboratory. However, TMQ has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, caution should be exercised when using TMQ in laboratory experiments, and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for research on TMQ. One area of interest is the development of novel TMQ derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential of TMQ as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, TMQ can be explored for its potential applications in material science and organic electronics, such as the development of new materials with unique optical and electronic properties.
Méthodes De Synthèse
TMQ can be synthesized by a multi-step reaction involving the condensation of 3,4-dimethoxyaniline with malonic acid, followed by cyclization and esterification reactions. The final product is a yellow crystalline powder with a molecular weight of 461.5 g/mol and a melting point of 270-272°C.
Applications De Recherche Scientifique
TMQ has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, TMQ has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In material science, TMQ has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, TMQ has been used as a dopant in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Propriétés
Formule moléculaire |
C19H19NO8 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
tetramethyl 9a-ethenylquinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C19H19NO8/c1-6-19-9-7-8-10-20(19)14(18(24)28-5)12(16(22)26-3)11(15(21)25-2)13(19)17(23)27-4/h6-10H,1H2,2-5H3 |
Clé InChI |
ICAOSGOAKOHEDF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C=C)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)

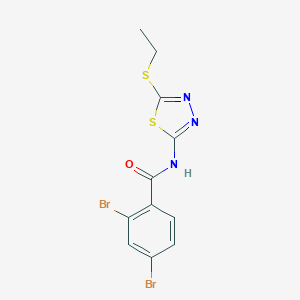
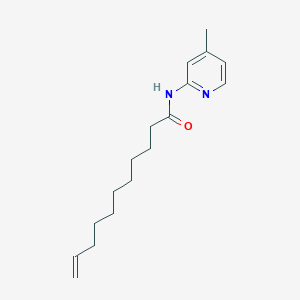

![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
